molecular formula C5H12ClO2PS2 B165930 Chlormephos CAS No. 24934-91-6

Chlormephos

Cat. No.: B165930
CAS No.: 24934-91-6
M. Wt: 234.7 g/mol
InChI Key: QGTYWWGEWOBMAK-UHFFFAOYSA-N
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Description

Chlormephos, with the chemical formula C₅H₁₂ClO₂PS₂ , is an organophosphorus insecticide. It is primarily used to control a wide range of foliage and soil-dwelling pests. This compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements due to its high toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlormephos is synthesized through the reaction of O,O-diethyl phosphorodithioate with chloromethyl methyl ether . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s high toxicity. The process includes rigorous monitoring and control to prevent any accidental release or exposure.

Chemical Reactions Analysis

Types of Reactions: Chlormephos undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of different hydrolysis products.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as hydroxide ions can participate in substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Hydrolysis: Hydrolysis products include phosphorodithioic acid derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Chlormephos has several applications in scientific research:

Mechanism of Action

Chlormephos exerts its toxic effects by inhibiting the enzyme acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. This mechanism is similar to that of certain nerve agents .

Comparison with Similar Compounds

    Parathion: Another organophosphorus insecticide with a similar mechanism of action.

    Malathion: A less toxic organophosphorus insecticide used in various agricultural applications.

    Diazinon: An organophosphorus compound used to control pests in soil and foliage.

Uniqueness of Chlormephos: this compound is unique due to its high toxicity and specific use in controlling a wide range of pests. Its chemical structure, which includes a chloromethyl group, distinguishes it from other organophosphorus insecticides .

Properties

IUPAC Name

chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3
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InChI Key

QGTYWWGEWOBMAK-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCCl
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Molecular Formula

C5H12ClO2PS2
Record name CHLORMEPHOS
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DSSTOX Substance ID

DTXSID1037511
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Molecular Weight

234.7 g/mol
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Physical Description

Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Water-white liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

178 to 185 °F at 0.1 mmHg (EPA, 1998), 81-85 °C at 0.1 mm Hg
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Flash Point

>100 °C
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Solubility

60 mg/l water at 20 °C, Miscible with most organic solvents, Solubility in water, g/100ml at 20 °C: 0.006 (very poor)
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.260 at 20 °C, Relative density (water = 1): 1.26
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Vapor Pressure

0.0056 mmHg at 86 °F (EPA, 1998), 7.6 Pa at 30 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORMEPHOS (7 total), please visit the HSDB record page.
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Impurities

... major impurity ethion. /Technical material circa 85%/
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Color/Form

Colorless liquid, Pale-colored liquid.

CAS No.

24934-91-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chlormephos acts as an acetylcholinesterase inhibitor. [, , ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine at nerve synapses. This excessive acetylcholine causes overstimulation of nerve receptors, ultimately leading to paralysis and death in insects. [] This mechanism is also responsible for the toxic effects observed in non-target organisms like earthworms and isopods. []

A:

  • Molecular Formula: C5H12ClO2PS2 []
  • Spectroscopic Data: While specific spectroscopic data isn't provided in the provided abstracts, organophosphates like this compound are commonly analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). []

A: Research indicates that the persistence of this compound in soil is influenced by factors like application time and soil temperature. When applied in the autumn, this compound degrades slower during colder months and can persist in the soil until the next growing season. [] This persistence raises concerns about potential impacts on non-target organisms and potential accumulation in crops. [, ]

A: Studies demonstrate that this compound exhibits high toxicity towards beneficial soil invertebrates. It negatively affects the survival, mass change, and reproduction of earthworms (Eisenia andrei). [] Similarly, it affects the survival and burrowing behavior of isopods (Porcellio scaber). [] These findings highlight the potential ecological risks associated with this compound use.

A: Modern analytical techniques such as LC-MS/MS with both ESI and APCI sources are utilized to detect and quantify this compound residues in complex matrices like tea. [] These methods offer high sensitivity and selectivity, allowing for the analysis of a wide range of pesticides, including this compound, within a single analytical run. []

A: Field trials have shown this compound to be effective in controlling wireworms (Elateridae) in potato crops when applied as granules in the furrow at specific rates. [, ] Additionally, it has been identified as a potential insecticide for controlling adult grass grubs (Costelytra zealandica), showing promising activity in laboratory settings. []

A: Laboratory experiments reveal that this compound exhibits ovicidal effects on the eggs of the ground beetle Poecilus cupreus. [] The extent of this effect depends on the egg age and the concentration of this compound. [] This ovicidal activity raises concerns about potential negative impacts on beneficial insect populations and overall biodiversity in treated areas.

A: While the provided research doesn't delve into detailed structure-activity relationships, it's known that the phosphorodithioate structure of this compound is crucial for its acetylcholinesterase inhibition. [] Modifications to this core structure, such as alterations to the alkyl or thioalkyl groups, can influence its potency and selectivity. []

A: this compound is an organophosphate insecticide, and like other compounds in this class, it carries inherent risks. A case report highlights its potential to cause cholinergic syndrome, a severe medical condition resulting from acetylcholine accumulation. [] This syndrome manifests as a range of symptoms including salivation, respiratory distress, seizures, and potentially death. [] The case report underscores the importance of careful handling, storage, and application of this compound to minimize risks to human health.

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